molecular formula C9H15NO B3385615 1-(2-Methoxyethyl)cyclopentane-1-carbonitrile CAS No. 64871-75-6

1-(2-Methoxyethyl)cyclopentane-1-carbonitrile

Cat. No.: B3385615
CAS No.: 64871-75-6
M. Wt: 153.22 g/mol
InChI Key: QTZUPULLQCGHQP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclopentane-1-carbonitrile is a cyclopentane derivative featuring a carbonitrile (-C≡N) group and a 2-methoxyethyl (-CH2CH2OCH3) substituent attached to the same carbon atom. Its molecular formula is C9H15NO, with a monoisotopic mass of 153.115 Da and an InChIKey of QTZUPULLQCGHQP-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZUPULLQCGHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267511
Record name 1-(2-Methoxyethyl)cyclopentanecarbonitrile
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Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64871-75-6
Record name 1-(2-Methoxyethyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64871-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)cyclopentane-1-carbonitrile
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Preparation Methods

The synthesis of 1-(2-Methoxyethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with 2-methoxyethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methoxyethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxyethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Methoxyethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially leading to the formation of active metabolites. The methoxyethyl group may influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 2-methoxyethyl group in the target compound introduces ether functionality and moderate polarity, contrasting with the 4-methoxyphenyl group in , which adds aromaticity and electron-donating resonance effects.
  • Cyclobutane derivatives (e.g., ) may display unique reactivity due to increased angle strain, as evidenced by their use in strained ring-opening reactions.

Physicochemical Properties

  • Boiling Points :

    • The 4-methoxyphenyl derivative has a higher boiling point (145°C @ 1 Torr) compared to smaller analogs due to increased molecular weight and aromaticity.
    • Cyclobutane derivatives (e.g., ) likely exhibit lower boiling points owing to reduced molecular mass and ring strain.
  • Collision Cross Section (CCS) :

    • For 1-(2-methoxyethyl)cyclobutane-1-carbonitrile , the predicted CCS of 130.0 Ų (M+H)+ suggests compact geometry, influenced by the smaller ring size.

Biological Activity

1-(2-Methoxyethyl)cyclopentane-1-carbonitrile is a specialized organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentane ring substituted with a methoxyethyl group and a cyano group, which contribute to its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The cyano group is known to enhance the lipophilicity of the compound, potentially facilitating its cellular uptake and interaction with target proteins.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of cyclopentane carbonitriles possess antimicrobial properties, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Cytotoxicity : Preliminary studies suggest that certain analogs may exhibit selective cytotoxicity towards cancer cells, indicating potential applications in oncology.

Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various cyclopentane derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of cyclopentane derivatives in a murine model of induced inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines, such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound150180

Toxicity Profile

The toxicity profile of this compound has not been extensively studied; however, preliminary assessments indicate moderate toxicity at high concentrations. Further toxicological studies are necessary to establish safety parameters for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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